Cas no 1821811-04-4 (trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione)
![trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione structure](https://www.kuujia.com/scimg/cas/1821811-04-4x500.png)
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- Thiophene-3-ol, tetrahydro-4-[(1-methylethyl)amino]-, 1,1-dioxide, (3S,4S)-
- trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
-
- Inchi: 1S/C7H15NO3S/c1-5(2)8-6-3-12(10,11)4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1
- InChI Key: GRFDEUUYZDTICX-RNFRBKRXSA-N
- SMILES: C1S(=O)(=O)C[C@@H](NC(C)C)[C@@H]1O
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 396.5±42.0 °C(Predicted)
- pka: 12.68±0.40(Predicted)
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-5150-10g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 10g |
$1715.0 | 2023-09-06 | |
Life Chemicals | F6545-5150-0.5g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 0.5g |
$351.0 | 2023-09-06 | |
Life Chemicals | F6545-5150-0.25g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 0.25g |
$333.0 | 2023-09-06 | |
Life Chemicals | F6545-5150-2.5g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 2.5g |
$808.0 | 2023-09-06 | |
Life Chemicals | F6545-5150-5g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 5g |
$1221.0 | 2023-09-06 | |
Life Chemicals | F6545-5150-1g |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione |
1821811-04-4 | 95%+ | 1g |
$370.0 | 2023-09-06 |
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione Related Literature
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
Introduction to trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione (CAS No. 1821811-04-4)
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring a thiolane core with hydroxyl and amino substituents, positions it as a versatile intermediate in the development of novel therapeutic agents. The compound's molecular architecture, characterized by its stereogenic center and functional groups, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The chemical properties of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione are influenced by its thiolane ring system, which exhibits both nucleophilic and electrophilic reactivity. This dual reactivity is particularly valuable in synthetic chemistry, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. The presence of a hydroxyl group at the 3-position and an amino group at the 4-position further enhances its synthetic utility, enabling reactions such as nucleophilic substitution and condensation.
In recent years, there has been growing interest in thiolane derivatives due to their potential biological activities. Studies have demonstrated that thiolane-based compounds can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural features of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione make it an attractive scaffold for designing molecules that interact with biological targets in novel ways.
One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The thiolane ring can mimic the natural substrates or transition states of enzymes, thereby facilitating the design of highly specific inhibitors. For instance, researchers have explored the use of thiolane derivatives as inhibitors of proteases and kinases, which are key enzymes in various disease pathways. The amino group at the 4-position can be further functionalized to enhance binding affinity and selectivity.
Another area where trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione shows promise is in the field of materials science. The compound's ability to undergo polymerization or cross-linking reactions makes it a candidate for developing novel polymers with unique properties. These polymers could find applications in drug delivery systems, where controlled release mechanisms are essential for optimizing therapeutic efficacy.
The synthesis of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. The stereochemistry of the thiolane ring must be carefully controlled to ensure the desired configuration. This often requires multi-step synthetic routes involving protection-deprotection strategies and stereoselective reactions. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the number of steps and improving yields.
In conclusion, trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione (CAS No. 1821811-04-4) is a compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable building block for drug discovery and material science. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow.
1821811-04-4 (trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione) Related Products
- 2323051-11-0(Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate)
- 828252-28-4(Benzeneacetic acid, 3-cyano-4-methoxy-, methyl ester)
- 1306606-35-8(2-{3-[(2-oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile)
- 1779131-64-4(4-(5-tert-Butyl-[1,2,4]oxadiazol-3-ylmethyl)-piperidine)
- 554423-67-5(N-(2-Chloroacetyl)-2-methoxy-benzamide)
- 2253631-33-1(2-Oxabicyclo[2.2.1]heptan-4-amine)
- 1823277-91-3(Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate)
- 946260-53-3(N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-3,5-dimethylbenzamide)
- 1207029-16-0(N-(2-{(3,4-dimethoxyphenyl)carbamoylamino}phenyl)pyridine-2-carboxamide)
- 146509-94-6(Imidodicarbonimidicdiamide, N-[(3,4-dichlorophenyl)methyl]-N'-octyl-, hydrochloride (1:1))



